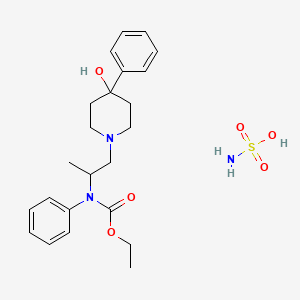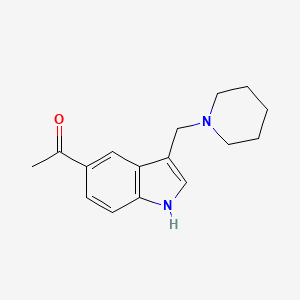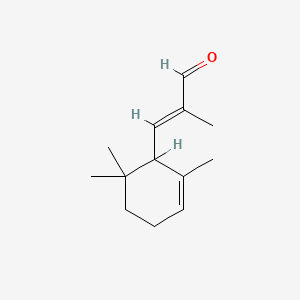
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzofuranol moiety, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzofuranol moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylphenol: Shares the bromine and phenol functional groups but lacks the dimethylamino and benzofuranol moieties.
4-((Dimethylamino)methyl)phenol: Contains the dimethylamino group but lacks the bromine and benzofuranol components.
3-Phenyl-5-benzofuranol: Contains the benzofuranol moiety but lacks the bromine and dimethylamino groups.
Uniqueness
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63112-52-7 |
|---|---|
Molekularformel |
C17H17BrClNO2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
(2-bromo-5-hydroxy-3-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-12-13(20)8-9-14-16(12)15(17(18)21-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |
InChI-Schlüssel |
DRVFKIKDBVZJOH-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CC1=C(C=CC2=C1C(=C(O2)Br)C3=CC=CC=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)


![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)





![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)


